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The selection of an appropriate substrate is a critical determinant for the quality of
heteroepitaxially grown gallium nitride (GaN) thin films, which are foundational for a myriad of
high-performance electronic and optoelectronic devices. Sapphire (a-Al203) has historically
been the workhorse substrate for GaN growth due to its wide availability, relatively low cost,
and stability at high temperatures. However, its significant lattice and thermal mismatch with
GaN often leads to a high density of threading dislocations, which can be detrimental to device
performance and reliability. Strontium titanate (SrTiOs), a perovskite oxide, has emerged as a
potential alternative, offering intriguing properties that could circumvent some of the limitations
of sapphire. This guide provides an objective comparison of strontium titanate and sapphire
as substrates for GaN growth, supported by experimental data, to aid researchers in making
informed substrate choices for their specific applications.

Quantitative Performance Metrics: A Side-by-Side
Comparison

The successful growth of high-quality GaN films is intrinsically linked to the physical and
chemical properties of the substrate. The following table summarizes key quantitative metrics
for strontium titanate and sapphire relevant to GaN epitaxy.
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Property

Strontium Titanate

Sapphire (a-Al20
(SrTiOs3) pphire (a-Al203)

Significance for
GaN Growth

Lattice Mismatch with
GaN (%)

~2.3 (with 30°

rotation) ~16 (c-plane)[1][2]

A smaller lattice
mismatch reduces
strain in the epitaxial
film, leading to a lower
density of defects
such as threading

dislocations.

Thermal Expansion
Coefficient (a)
(10-%/K)

~7.5 (a-axis), ~8.5 (c-

axis)

~11

Mismatch in thermal
expansion coefficients
between the substrate
and GaN can induce
stress upon cooling
from growth
temperatures,
potentially causing
cracking or wafer

bowing.

Crystal Structure

Perovskite (Cubic) Hexagonal (Wurtzite)

Crystal structure
compatibility
influences the
epitaxial relationship
and the quality of the

grown GaN film.

Typical Threading
Dislocation Density

(cm=?)

Data not readily
available for direct
GaN on STO growth.

Often requires buffer

108 - 10°[1][2]

layers.

Lower threading
dislocation density is
crucial for improving
the efficiency and
lifespan of GaN-based

devices.
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XRD Rocking Curve
FWHM (arcsec) for
GaN (0002)

Data not readily
available for direct
GaN on STO growth.
FWHM for STO on
GaN can be as low as
0.74° (2664 arcsec)
with a buffer layer[3].

100 - 1600[4][5]

A smaller FWHM
indicates higher
crystalline quality with

less mosaic spread.

Thermal Conductivity

Higher thermal
conductivity of the

substrate is beneficial

~12[6] ~30-35 S
(W/m-K) for heat dissipation in
high-power GaN
devices.
Can be reactive with Substrate stability is
] o GaN growth essential to prevent
Chemical Stability in ) )
precursors, often Highly stable unwanted reactions at

Growth Environment

necessitating a buffer

layer.

the interface that can

degrade film quality.

Experimental Protocols: A Glimpse into GaN Growth

The quality of the resulting GaN film is highly dependent on the specific growth conditions.

Below are representative experimental protocols for Metal-Organic Chemical Vapor Deposition

(MOCVD) and Molecular Beam Epitaxy (MBE), the two most common techniques for GaN

epitaxy.

MOCVD Growth of GaN on Sapphire

A typical MOCVD process for growing GaN on a c-plane sapphire substrate involves a multi-

step approach:

e Substrate Preparation: The sapphire substrate is first cleaned using organic solvents and

then thermally annealed in the MOCVD reactor at high temperatures (e.g., >1000°C) in a

hydrogen atmosphere to remove surface contaminants.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://pubs.aip.org/aip/jap/article/106/10/104120/342935/Improved-crystalline-properties-of-laser-molecular
https://www.researchgate.net/publication/278113186_Highly_c-axis_oriented_growth_of_GaN_film_on_sapphire_0001_by_laser_molecular_beam_epitaxy_using_HVPE_grown_GaN_bulk_target
https://pubs.aip.org/aip/adv/article-pdf/doi/10.1063/1.4821276/13077908/092109_1_online.pdf
https://www.researchgate.net/publication/244261507_Comparison_of_surface_morphologies_in_GaN_films_grown_by_rf-MBE_and_MOCVD_on_vicinal_sapphire_0_0_0_1_substrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

 Nitridation: The sapphire surface is exposed to ammonia (NHs) at a high temperature to form
a thin AIN layer, which facilitates GaN nucleation.

e Low-Temperature Buffer Layer Growth: A thin (20-50 nm) GaN or AIN buffer layer is
deposited at a low temperature (e.g., 500-600°C). This layer accommodates a significant
portion of the lattice mismatch.

o High-Temperature GaN Growth: The temperature is ramped up to a higher temperature (e.g.,
1000-1100°C) for the growth of the main GaN layer. Trimethylgallium (TMGa) and ammonia
(NHs) are used as the gallium and nitrogen precursors, respectively. The V/llI ratio (the ratio
of the molar flow rate of the group V precursor to the group Il precursor) is a critical
parameter that influences the growth mode and film quality.[7]

MBE Growth of GaN on Sapphire

MBE offers precise control over the growth process at the atomic level. A representative MBE
protocol for GaN on sapphire is as follows:

e Substrate Degassing: The sapphire substrate is heated to a high temperature in the ultra-
high vacuum (UHV) MBE chamber to desorb any surface contaminants.

 Nitridation: The substrate surface is exposed to a nitrogen plasma source to form a thin AIN
layer.

o Buffer Layer Growth: A low-temperature GaN or AIN buffer layer is grown to accommodate
the lattice mismatch.

o High-Temperature GaN Growth: The substrate temperature is increased (e.g., 700-800°C),
and GaN is grown by supplying gallium from an effusion cell and active nitrogen from a
plasma source. The Ga/N flux ratio is a key parameter determining the surface morphology
and crystal quality.

Challenges in GaN Growth on Strontium Titanate

Direct epitaxial growth of GaN on SrTiOs is challenging due to the chemical reactivity of the
SrTiOs surface with the GaN growth precursors. To circumvent this, a buffer layer is often
employed. For instance, a thin TiOz layer can be deposited on the GaN substrate to facilitate
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the epitaxial growth of SrTiOs.[8] While less common, a similar approach could be adapted for
GaN growth on SrTiOs, where a suitable buffer layer would be crucial for achieving high-quality
epitaxial films.

Visualizing the Path to High-Quality GaN

The interplay between substrate properties and the resulting GaN film quality can be visualized
through the following logical workflow.

Strontium Titanate

Material Properties Influences GaN Growth Determines : "
- Lattice Mismatch: ~2.3% (Requires Buffer Layer) > _TDD: ',R;z:ltti';”gy?_gu ::vl\ilTh buffer)

- Thermal Mismatch: Moderate .
- Chemical Reactivity: High - Crystal Quality: Dependent on buffer

Device Performance
(Efficiency, Reliability)

Sapphire
Material Properties Influences > GaN Growth Determines > Resulting GaN Film
- Lattice Mismatch: ~16% (Established Protocols) - TDD: High (108-101° cm~2)
- Thermal Mismatch: Significant - Crystal Quality: Good to Excellent
- Chemical Stability: High

Click to download full resolution via product page

Substrate properties' impact on GaN film quality.

Conclusion

Sapphire remains the dominant substrate for GaN epitaxy due to its mature and well-
understood growth processes, leading to commercially available, high-quality GaN films. The
primary drawback of sapphire is the high threading dislocation density resulting from the large
lattice mismatch with GaN.

Strontium titanate, with its significantly smaller lattice mismatch, presents a compelling
theoretical advantage for achieving lower dislocation densities in GaN films. However, the
practical realization of high-quality GaN on SrTiOs is hindered by the chemical reactivity of the
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substrate, which necessitates the development of suitable buffer layers and optimized growth
protocols.

For applications where the absolute lowest defect density is paramount and the research focus
is on novel material integration, exploring GaN growth on SrTiOs with appropriate buffer layers
could be a fruitful avenue. For most established applications requiring reliable and high-quality
GaN, sapphire continues to be the more pragmatic and cost-effective choice. Further research
into buffer layer technologies for GaN on SrTiOs is necessary to unlock its full potential as a
superior substrate for GaN epitaxy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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